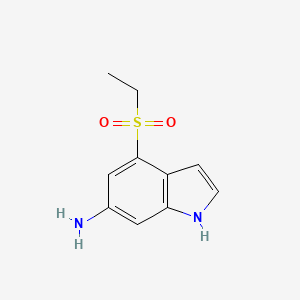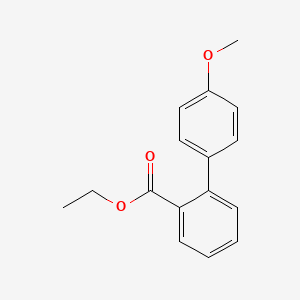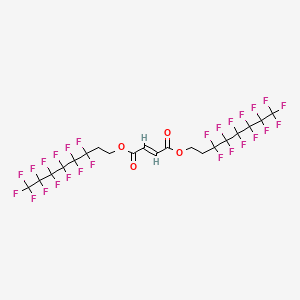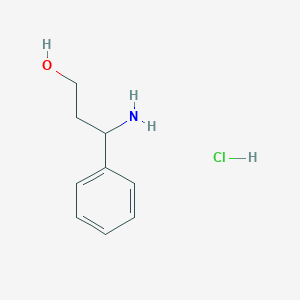
2-Phenyl-benzooxazole-5-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-benzooxazole-5-carboxylic acid methyl ester is an organic compound with the molecular formula C15H11NO3 It is a derivative of benzooxazole, a heterocyclic compound containing both benzene and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-benzooxazole-5-carboxylic acid methyl ester typically involves the following steps:
Formation of Benzooxazole Ring: The initial step involves the cyclization of o-aminophenol with benzoic acid or its derivatives under acidic conditions to form the benzooxazole ring.
Carboxylation: The benzooxazole derivative is then carboxylated at the 5-position using a carboxylating agent such as carbon dioxide in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-benzooxazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzooxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products
Oxidation: Produces oxides or quinones.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2-Phenyl-benzooxazole-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 2-Phenyl-benzooxazole-5-carboxylic acid methyl ester exerts its effects depends on its application:
Fluorescent Probes: The compound’s fluorescence is due to the electronic transitions within the benzooxazole ring system.
Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-benzooxazole-5-carboxylic acid: The parent compound without the ester group.
2-Phenyl-oxazole: Lacks the benzo ring, offering different chemical properties.
Benzooxazole-5-carboxylic acid methyl ester: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
2-Phenyl-benzooxazole-5-carboxylic acid methyl ester is unique due to the combination of the benzooxazole ring and the ester group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the development of fluorescent probes and pharmaceutical intermediates.
Propiedades
Fórmula molecular |
C15H11NO3 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
methyl 2-phenyl-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)11-7-8-13-12(9-11)16-14(19-13)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
YVXHOIKAGJBOEI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-(7-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12109397.png)



![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)







![4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)
![5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)
